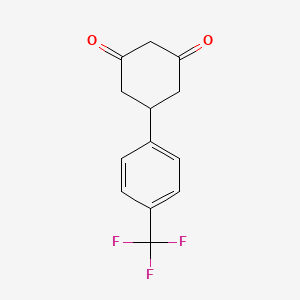

5-(4-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione

Beschreibung

5-(4-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione is a β-diketone derivative featuring a cyclohexane-1,3-dione core substituted at the 5-position with a 4-(trifluoromethyl)phenyl group. Its trifluoromethyl (-CF₃) substituent enhances lipophilicity and metabolic stability, making it a candidate for therapeutic development.

Eigenschaften

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3O2/c14-13(15,16)10-3-1-8(2-4-10)9-5-11(17)7-12(18)6-9/h1-4,9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUZHLJGLPSVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344749 | |

| Record name | 5-[4-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55579-69-6 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55579-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[4-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

5-(4-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione, also known as a derivative of cyclohexane-1,3-dione, has garnered attention in the field of medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The primary biological activity associated with this compound involves the inhibition of specific enzymes, particularly p-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the tyrosine catabolism pathway.

The inhibition of HPPD by this compound disrupts normal metabolic processes, leading to significant physiological effects. This mechanism is particularly relevant in agricultural applications where such inhibitors are utilized as herbicides. The compound's ability to interfere with plant growth and development through enzyme inhibition highlights its potential utility in agrochemical formulations.

Synthesis

The synthesis of this compound typically involves several steps:

- Reaction of 4-trifluoromethylbenzaldehyde with cyclohexane-1,3-dione under basic conditions.

- Formation of intermediates , which may include various diketone derivatives.

- Purification and characterization using techniques such as NMR and mass spectrometry.

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits HPPD, affecting tyrosine metabolism. |

| Pharmacological Effects | Potential interactions with cytochrome P450 enzymes, influencing drug metabolism. |

| Antitumor Activity | Exhibits cytotoxic effects on various cancer cell lines (specific studies needed for detailed IC50 values). |

Case Studies

- Tyrosinemia Type I Treatment : Research indicates that compounds similar to this compound have been effectively used in the treatment of tyrosinemia type I by inhibiting HPPD and preventing the accumulation of toxic metabolites in patients .

- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of cyclohexane-1,3-diones exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds related to this structure have shown IC50 values in the low µg/mL range against Jurkat and HT29 cells .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is stable at room temperature and exhibits favorable absorption characteristics due to its lipophilic nature. This stability is crucial for its application in both medicinal and agricultural fields.

Structural Activity Relationship (SAR)

Studies on SAR indicate that modifications on the cyclohexane ring significantly alter biological activity. The presence of the trifluoromethyl group enhances binding affinities for biological targets compared to non-fluorinated analogs .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

One of the notable applications of 5-(4-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione is in the development of therapeutic agents. Recent studies have explored its potential in treating neurodegenerative diseases. For instance, a patent (WO2023056307A1) discusses its use in improving the health of diseased upper motor neurons, which is significant for conditions like amyotrophic lateral sclerosis (ALS) . The compound's structural features allow it to interact with biological targets effectively, making it a candidate for further pharmacological evaluation.

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of related compounds demonstrated that analogs of cyclohexane-1,3-dione exhibit significant activity against neurodegeneration. The structure-activity relationship (SAR) indicates that modifications on the phenyl ring can enhance efficacy and selectivity towards neuronal targets .

Herbicide Development

This compound is also being studied for its herbicidal properties. It functions as an inhibitor of p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme critical in the biosynthesis of carotenoids and tocopherols in plants. Compounds with a similar structural framework have shown promising results in inhibiting HPPD activity, which can lead to effective herbicides .

Data Table: HPPD Inhibition Potency

| Compound Name | I50app (μM) |

|---|---|

| This compound | TBD |

| Commercial Herbicide (Sulcotrione) | 0.25 |

| Related Analog (C11 Alkyl Side Chain) | 0.18 |

This table highlights the comparative potency of this compound against established herbicides, emphasizing its potential as a new herbicide candidate.

Cosmetic Formulation

In addition to its applications in medicine and agriculture, this compound has been investigated for use in cosmetic formulations. Its properties can enhance skin penetration and improve the stability of active ingredients within topical products. The formulation principles suggest that compounds with similar structures can be optimized for better skin bioavailability and efficacy .

Case Study: Topical Formulation Development

Research has shown that formulations incorporating cyclohexane-1,3-dione derivatives can significantly improve moisture retention and skin hydration when tested on human subjects. These findings are crucial for developing effective dermatological products .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Anti-COX-2 Activity

- 5,5-Dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione (Compound 2, ): Exhibits superior anti-COX-2 activity compared to its 4-fluorophenyl analog (Compound 1). The ortho-trifluoromethyl group enhances steric and electronic interactions with the COX-2 active site, as shown by molecular dynamics simulations .

Substituent Position and Type

- 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione (CAS 55579-73-2, ):

The ortho-CF₃ substitution likely reduces binding affinity compared to the para-CF₃ derivative due to steric hindrance, though direct activity data are unavailable. - 5-(4-Fluorophenyl)cyclohexane-1,3-dione (Compound 1, ):

The electron-withdrawing fluorine atom at the para position provides moderate COX-2 inhibition, but its lower lipophilicity compared to CF₃ analogs diminishes activity .

Physicochemical Properties

*LogP values estimated based on substituent contributions.

Pharmacokinetic and Toxicity Profiles

- 5-(4-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione : Predicted to have favorable membrane permeability due to its -CF₃ group but may require formulation adjustments to address low aqueous solubility .

- NU-9 (): A complex analog with a 3,5-bis(trifluoromethyl)phen-oxyethyl group shows additive effects in ALS treatment, suggesting that bulkier substituents can improve target engagement despite higher molecular weight .

In Vitro vs. In Vivo Discrepancies

Computational and Methodological Considerations

- Docking Accuracy : Anti-COX-2 activity rankings vary with docking software (e.g., AutoDock Vina vs. other programs), necessitating validation via molecular dynamics .

- DFT Methods : Studies employing exact-exchange functionals (e.g., Becke’s 1993 method) may yield more reliable electronic property predictions than gradient-only corrections .

Vorbereitungsmethoden

Route 1: Base-Catalyzed Condensation

This method involves the condensation of 4-(trifluoromethyl)benzaldehyde with cyclohexane-1,3-dione under basic conditions.

Step 1: Mix 4-(trifluoromethyl)benzaldehyde with cyclohexane-1,3-dione in the presence of an aqueous sodium hydroxide solution.

Step 2: Stir the mixture at ambient temperature for approximately 72 hours.

Step 3: The reaction mixture is then acidified to precipitate the product.

Yield: Approximately 32% to 50% depending on reaction conditions.

Route 2: Ethanol and Sodium Ethoxide

In this method, sodium ethoxide is used as a base in ethanol to facilitate the condensation reaction.

Step 1: Combine cyclohexane-1,3-dione with sodium ethoxide in ethanol.

Step 2: Heat the mixture for about 6 hours.

Yield: Generally higher than Route 1 due to improved reaction conditions.

Route 3: Sequential Hydrolysis and Acidification

This route employs sequential hydrolysis followed by acidification to yield the final product.

Step 1: Treat the intermediate product from Route 1 with a dilute sodium hydroxide solution for about 2 hours under heating conditions.

Step 2: Acidify the solution using concentrated sulfuric acid for approximately 4.5 hours.

Yield: High purity and yield can be achieved through careful control of reaction conditions.

| Route | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Route 1 | Aqueous NaOH | Ambient temperature, 72 hours | 32 - 50 |

| Route 2 | Sodium Ethoxide, Ethanol | Heating, 6 hours | Higher than Route 1 |

| Route 3 | Dilute NaOH, H₂SO₄ | Heating, sequential steps | High purity |

The synthesized compound can be characterized using various analytical techniques:

Nuclear Magnetic Resonance (NMR): Provides information on the molecular structure and confirms the presence of functional groups.

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns.

Infrared Spectroscopy (IR): Identifies functional groups based on characteristic absorption bands.

The preparation of 5-(4-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione involves several synthetic routes that can be optimized for yield and purity. Each method has its advantages depending on available reagents and desired outcomes. Further research into these methods may improve efficiency and applicability in various fields such as medicinal chemistry and agrochemicals.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione?

- Methodological Answer : The synthesis typically involves condensation reactions between cyclohexane-1,3-dione derivatives and substituted anilines. For example, analogous compounds like 2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione are synthesized via reactions of 2,4-difluoroaniline with cyclohexane-1,3-dione under controlled pH and temperature. Optimization of solvent systems (e.g., ethanol or DMF) and catalysts (e.g., acetic acid) is critical for yield improvement .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer :

- Spectroscopy : - and -NMR to confirm the trifluoromethylphenyl substitution pattern and cyclohexane-dione backbone. FT-IR for ketone (C=O) and aromatic C-F bond identification.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) to resolve stereochemistry and intermolecular interactions, as demonstrated in studies of structurally related pyrazole-thiazole hybrids .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.

Advanced Research Questions

Q. How can computational modeling predict the compound’s enzyme-binding affinity?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate electrostatic potential surfaces to identify reactive sites.

- Molecular Docking : Use software like AutoDock Vina to simulate binding modes with target enzymes (e.g., cytochrome P450 isoforms). Validate predictions with molecular dynamics (MD) simulations to assess stability over time .

- Example : Analogous studies on ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate employed DFT and MD to correlate electronic properties with inhibitory activity .

Q. How can researchers investigate metabolic stability in hepatic microsomal assays?

- Methodological Answer :

- In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS.

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) and isotopic labeling to detect hydroxylated or demethylated metabolites. For example, studies on 2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione (NTBC) identified hydroxylated metabolites (NTBC-OH) and acid derivatives (NTFA) .

- Kinetic Analysis : Calculate intrinsic clearance () using the substrate depletion method.

Q. How can discrepancies in reaction yields be analyzed under varying synthetic conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent polarity, catalyst loading).

- Contradiction Resolution : For example, lower yields in polar aprotic solvents (e.g., DMF) vs. ethanol may arise from competing side reactions. Kinetic studies (e.g., in situ IR monitoring) can identify intermediate degradation pathways .

- Statistical Tools : Apply ANOVA to assess significance of variable interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.